3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline
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Overview
Description
3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline is a complex organic compound with a unique structure that combines elements of quinoxaline and azepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the azepine ring. The tert-butyl and tetramethyl groups are then added through specific alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods, including the use of continuous flow reactors and automated systems to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and tetramethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol
- (S)-5,5′,6,6′-Tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol
- 2,2,4,4-Tetramethyl-3-pentanone
Uniqueness
What sets 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline apart from similar compounds is its unique combination of the quinoxaline and azepine rings, along with the tert-butyl and tetramethyl groups. This structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55886-46-9 |
---|---|
Molecular Formula |
C20H29N3 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-tert-butyl-1,1,5,5-tetramethyl-2,4-dihydroazepino[4,5-b]quinoxaline |
InChI |
InChI=1S/C20H29N3/c1-18(2,3)23-12-19(4,5)16-17(20(6,7)13-23)22-15-11-9-8-10-14(15)21-16/h8-11H,12-13H2,1-7H3 |
InChI Key |
ZSYSGBBSVGQUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C2=NC3=CC=CC=C3N=C21)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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